

Physicochemical Properties of Ferric Citrate: A Technical Guide for Research Applications

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Introduction

Ferric citrate is a coordination complex formed between ferric iron (Fe³+) and citric acid. It is widely recognized in the pharmaceutical and research sectors for its dual functionality: as an effective phosphate binder for controlling hyperphosphatemia in patients with chronic kidney disease (CKD) and as an oral iron supplement for treating iron-deficiency anemia.[1][2][3][4][5] Its utility stems from a unique set of physicochemical properties that govern its solubility, stability, and biological interactions. This technical guide provides an in-depth overview of these properties, along with relevant experimental protocols and interaction pathways, to support researchers, scientists, and drug development professionals in their applications of this versatile compound.

Core Physicochemical Properties

The fundamental characteristics of **ferric citrate** are summarized below. These properties are critical for study design, formulation development, and interpretation of experimental results.



Property	Value	References
Chemical Formula	C ₆ H ₅ FeO ₇ (Anhydrous)	
C ₆ H ₅ O ₇ Fe·3H ₂ O (Trihydrate)		_
Molecular Weight	244.94 g/mol (Anhydrous)	
298.99 g/mol (Trihydrate)		-
Appearance	Reddish-brown, dark orange, or garnet-red powder, crystals, or transparent scales. May also appear as a yellowish-brown powder.	
Solubility	Slowly soluble in cold water (~5 g/L); readily soluble in hot water. Insoluble in most organic solvents, including alcohol. Soluble in dilute acids and ammonia.	
Stability	Stable under standard room temperature storage conditions. Sensitive to light, which can cause photoreduction of Fe(III) to Fe(II). It is also hygroscopic and incompatible with strong oxidizing agents.	
Thermal Decomposition	Decomposes to α-Fe ₂ O ₃ at 460 °C.	-

Applications in Research and Drug Development

The physicochemical nature of **ferric citrate** dictates its primary applications in biomedical research.



As a Phosphate Binder

In the acidic environment of the stomach and the varying pH of the gastrointestinal tract, **ferric citrate** dissociates, freeing ferric iron to bind with dietary phosphate. This reaction forms insoluble ferric phosphate (FePO₄), which is not absorbed into the bloodstream and is subsequently excreted. This mechanism makes **ferric citrate** a highly effective agent for reducing serum phosphorus levels in preclinical and clinical research involving renal disease models.

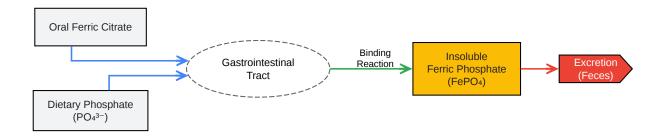
As an Iron Delivery Agent

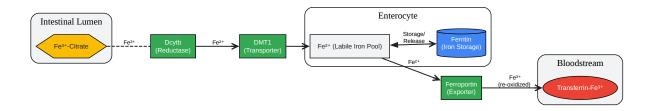
For iron to be absorbed by the body, it must be in the ferrous (Fe²⁺) state. Ferric iron (Fe³⁺) released from **ferric citrate** in the GI tract is reduced to the ferrous form by endogenous reductases, such as duodenal cytochrome B (Dcytb), on the surface of intestinal enterocytes. The resulting ferrous iron is then transported into the cells for systemic distribution, making **ferric citrate** a viable iron supplement for studying anemia and iron metabolism.

Key Interaction and Signaling Pathways

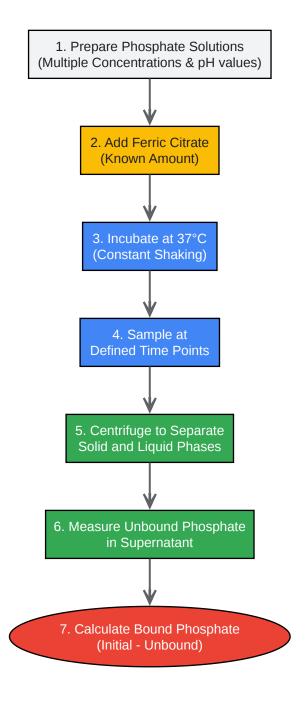
Understanding the pathways through which **ferric citrate** acts is crucial for its application. The following diagrams illustrate its primary mechanisms of action.











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